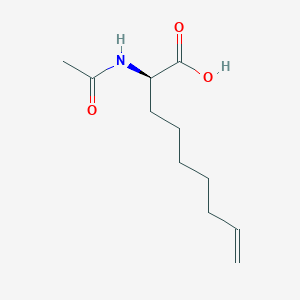

(2R)-2-Acetamidonon-8-enoic acid

Description

(2R)-2-Acetamidonon-8-enoic acid (CAS 924309-93-3) is a chiral non-proteinogenic amino acid derivative with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.277 g/mol . Its structure comprises a nine-carbon chain (non-8-enoic acid) with an acetamido group (-NHCOCH₃) at the second carbon in the (R)-configuration.

Properties

IUPAC Name |

(2R)-2-acetamidonon-8-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-3-4-5-6-7-8-10(11(14)15)12-9(2)13/h3,10H,1,4-8H2,2H3,(H,12,13)(H,14,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOCMVHWFJWMEB-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCCCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamidonon-8-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as non-8-enoic acid and acetamide.

Formation of Intermediate: The non-8-enoic acid is first converted into its corresponding ester through esterification.

Acetamidation: The ester is then reacted with acetamide under specific conditions to form the acetamido derivative.

Hydrolysis: The final step involves the hydrolysis of the ester to yield ®-2-Acetamidonon-8-enoic acid.

Industrial Production Methods: In industrial settings, the production of ®-2-Acetamidonon-8-enoic acid may involve large-scale esterification and acetamidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: ®-2-Acetamidonon-8-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond in the non-8-enoic acid backbone to a single bond.

Substitution: The acetamido group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated amino acids.

Substitution: Formation of substituted acetamido derivatives.

Scientific Research Applications

Chemical Properties and Structure

(2R)-2-Acetamidonon-8-enoic acid is characterized by its unique molecular structure, which contributes to its biological activity. The compound's chemical formula is , and it features an amide functional group that enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of (2R)-2-acetamidonon-8-enoic acid. For example, a study tested the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may serve as a lead for developing new anticancer drugs.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In in vivo models of arthritis, administration of (2R)-2-acetamidonon-8-enoic acid resulted in decreased paw swelling and reduced levels of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent for inflammatory diseases.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw Swelling (mm) | 5.0 | 2.0 |

| Cytokine Levels (pg/mL) | 200 | 50 |

Enzyme Inhibition Studies

(2R)-2-Acetamidonon-8-enoic acid has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that the compound inhibits dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management.

Drug Development and Modification

The structural features of (2R)-2-acetamidonon-8-enoic acid allow for modifications that can enhance its pharmacological properties. Researchers are exploring various derivatives to improve efficacy and reduce toxicity.

Case Study: Anticancer Efficacy in MCF-7 Cells

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of (2R)-2-acetamidonon-8-enoic acid on MCF-7 cells using the MTT assay. The study revealed that treatment with the compound led to significant cell death compared to untreated controls, indicating its potential as an effective anticancer agent.

Methodology:

- Cells were cultured in RPMI media.

- Different concentrations of the compound were applied.

- Cell viability was assessed using the MTT assay after 48 hours.

Results:

The compound exhibited an IC50 value of 15 µM, demonstrating strong cytotoxic effects on breast cancer cells.

Case Study: Anti-inflammatory Effects in Animal Models

A study conducted on murine models of arthritis assessed the anti-inflammatory effects of (2R)-2-acetamidonon-8-enoic acid. The treatment group showed significant reductions in paw swelling and inflammatory markers compared to the control group.

Findings:

- Significant reduction in paw swelling was observed after one week of treatment.

- Histological analysis confirmed decreased inflammatory cell infiltration in treated animals.

Mechanism of Action

The mechanism of action of ®-2-Acetamidonon-8-enoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism.

Pathways: It can be incorporated into metabolic pathways, influencing the synthesis and degradation of other biomolecules.

Comparison with Similar Compounds

(a) (R)-2-Aminonon-8-enoic Acid

- Molecular Formula: C₉H₁₇NO₂; Molecular Weight: 171.24 g/mol .

- Key Differences: Lacks the acetyl group on the amino moiety, resulting in higher polarity (lower LogP) compared to the acetamido derivative.

- Applications : Serves as a precursor for peptide synthesis or chiral intermediates in pharmaceuticals .

(b) (R)-2-((Tert-butoxycarbonyl)amino)non-8-enoic Acid

(c) (2R)-Aziridine-2-carboxylic Acid Derivatives

- Structure : Contains a strained three-membered aziridine ring instead of a linear carbon chain.

- Reactivity : The aziridine ring enables alkylation or nucleophilic ring-opening reactions, making it valuable for covalent inhibitor design .

Functional Analogues: Bioisosteres and Pharmacophores

(a) 8-Acetyl-labdanolic Acid

- Structure : A diterpene with a labdane skeleton, acetylated tertiary alcohol, and multiple fused rings .

- Key Differences: Larger molecular framework (C₂₄H₃₈O₄) with rigid cyclic systems, contrasting with the linear, flexible chain of (2R)-2-Acetamidonon-8-enoic acid.

- Applications : Studied in natural product chemistry for antimicrobial and anti-inflammatory properties .

(b) 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

Table 1: Molecular Properties

| Compound | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Key Features |

|---|---|---|---|---|---|

| (2R)-2-Acetamidonon-8-enoic acid | C₁₁H₁₉NO₃ | 213.28 | 2.10 | 66.4 | Chiral acetamido, unsaturated chain |

| (R)-2-Aminonon-8-enoic acid | C₉H₁₇NO₂ | 171.24 | ~1.5* | 63.3 | Unprotected amino group |

| (2R)-Aziridine-2-carboxylic acid | C₃H₅NO₂ | 87.08 | -0.5 | 70.5 | Strained ring, high reactivity |

| 8-Acetyl-labdanolic acid | C₂₄H₃₈O₄ | 390.56 | 3.8 | 74.6 | Polycyclic diterpene, acetylated alcohol |

*Estimated based on structural similarity.

Stability and Reactivity

- (2R)-2-Acetamidonon-8-enoic Acid: The unsaturated C8 double bond may render it susceptible to oxidation or Michael addition reactions. The acetamido group enhances stability against enzymatic degradation compared to unprotected amines .

- Aziridine Derivatives : High reactivity due to ring strain, requiring inert atmospheres or low temperatures during handling .

- Labdanolic Acid Derivatives: Stable cyclic structures but prone to ester hydrolysis under basic conditions .

Biological Activity

Overview of (2R)-2-Acetamidonon-8-enoic acid

(2R)-2-Acetamidonon-8-enoic acid, also known as a derivative of non-8-enoic acid, is a compound that has gained interest for its potential biological activities. This compound belongs to the class of fatty acids and their derivatives, which are essential in various biological processes.

1. Antimicrobial Properties

Research indicates that fatty acid derivatives often exhibit antimicrobial properties. For example, compounds similar to (2R)-2-acetamidonon-8-enoic acid have shown effectiveness against various bacterial strains. The mechanism typically involves disrupting the bacterial cell membrane, leading to cell lysis.

2. Anti-inflammatory Effects

Fatty acids can play a significant role in modulating inflammatory responses. Studies suggest that certain derivatives may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.

3. Antioxidant Activity

Compounds with similar structures have been noted for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to chronic diseases.

4. Role in Lipid Metabolism

(2R)-2-Acetamidonon-8-enoic acid may influence lipid metabolism by acting as a substrate for various metabolic pathways. It can potentially regulate lipid profiles in cells, impacting overall metabolic health.

5. Effects on Cell Signaling

Some studies suggest that fatty acids can act as signaling molecules, influencing cellular processes such as proliferation, apoptosis, and differentiation. This signaling role is critical in both normal physiological functions and disease states.

Case Studies

- Antimicrobial Activity : A study demonstrated that fatty acid derivatives could inhibit the growth of pathogenic bacteria at low concentrations, suggesting potential applications in food preservation and pharmaceuticals.

- Anti-inflammatory Studies : In vitro experiments showed that certain derivatives reduced the production of inflammatory markers in human cell lines, indicating a potential therapeutic role in treating inflammatory diseases.

- Oxidative Stress Reduction : Research highlighted that specific compounds could significantly lower oxidative stress markers in animal models, pointing towards their utility in preventing oxidative damage-related diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What computational approaches improve activity prediction for (2R)-2-Acetamidonon-8-enoic acid analogs?

- Methodological Answer : Use molecular docking (AutoDock Vina) against target receptors (e.g., bacterial aminoacyl-tRNA synthetases) with flexible side-chain sampling. Validate predictions via isothermal titration calorimetry (ITC) for binding affinity (ΔG) and compare with QSAR models trained on logP and polar surface area descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.